C.I. Reactive brown 7
Description
Properties
CAS No. |
12225-64-8 |
|---|---|
Molecular Formula |
C12H8ClIO |
Synonyms |
C.I. Reactive brown 7 |
Origin of Product |
United States |
Synthesis Pathways and Reaction Mechanisms of C.i. Reactive Brown 7
Established Synthetic Routes to C.I. Reactive Brown 7
The established manufacturing process for this compound involves a precise sequence of chemical transformations. The process begins with the condensation of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid with 2,4,6-Trichloro-1,3,5-triazine. This is followed by the diazotization of 2-Aminobenzoic acid, which is then coupled to the previously formed condensation product. A subsequent condensation reaction with 2-(2-Sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid is carried out, and the final step involves the formation of a chromium complex. scirp.org
Diazotization and Coupling Reactions in Azo Dye Synthesis
A fundamental step in the synthesis of this compound is the diazotization of an aromatic amine, followed by an azo coupling reaction. Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is itself generated in situ from the reaction of sodium nitrite (B80452) with a mineral acid, such as hydrochloric acid. The reaction is carefully controlled at a low temperature, generally between 0-5°C, to ensure the stability of the highly reactive diazonium salt. stackexchange.com
The resulting diazonium salt is a potent electrophile and readily participates in an electrophilic aromatic substitution reaction known as azo coupling. In this reaction, the diazonium salt attacks an electron-rich aromatic compound, referred to as the coupling component. The position of the coupling on the aromatic ring is directed by the activating groups present on the coupling component. For instance, in the presence of a hydroxyl group (a strong activating group), the coupling will occur at the position that is most sterically and electronically favorable. The pH of the reaction medium is a critical parameter in the coupling reaction; it must be carefully controlled to ensure the desired product is formed in high yield. brainly.comlibretexts.org
Role of Reactive Moieties (e.g., Chlorotriazine Derivatives) in this compound Synthesis
The "reactive" nature of this compound is imparted by the incorporation of a chlorotriazine moiety into its structure. 2,4,6-Trichloro-1,3,5-triazine, also known as cyanuric chloride, serves as a bifunctional linker, allowing for the attachment of the dye's chromophore to the textile fiber. The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution by the hydroxyl or amino groups present in cellulosic or proteinaceous fibers, respectively.
This reaction typically proceeds via a nucleophilic aromatic substitution mechanism. The high reactivity of the chlorine atoms allows for the formation of a stable covalent bond between the dye and the fiber under appropriate conditions of temperature and pH. This covalent linkage is responsible for the excellent wash fastness properties of reactive dyes.
Mechanistic Investigations of this compound Formation
While specific mechanistic studies for the complete synthesis of this compound are not extensively detailed in publicly available literature, the individual reaction steps are well-understood in the field of organic chemistry.
The initial condensation of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid with 2,4,6-Trichloro-1,3,5-triazine proceeds through a nucleophilic substitution reaction. The amino group of the naphthalenesulfonic acid acts as the nucleophile, attacking one of the carbon atoms of the triazine ring and displacing a chlorine atom.
The subsequent diazotization of 2-Aminobenzoic acid follows the established mechanism involving the formation of a nitrosonium ion (NO+) which then reacts with the amino group to form a diazonium salt. The azo coupling reaction that follows is an electrophilic aromatic substitution, where the diazonium salt acts as the electrophile and the previously synthesized triazine-naphthalene intermediate acts as the nucleophile.
The final step, the formation of the chromium complex, involves the coordination of the chromium ion with the azo dye molecule. Azo dyes can act as ligands, forming stable complexes with transition metals. The exact coordination geometry and bonding in the this compound chromium complex would require specific spectroscopic and structural analysis.
Influence of Reaction Parameters on Synthesis Yield and Purity of this compound
The yield and purity of this compound are highly dependent on the careful control of several reaction parameters throughout the multi-step synthesis.
Temperature: The diazotization reaction is particularly sensitive to temperature. Maintaining a low temperature (0-5°C) is crucial to prevent the decomposition of the unstable diazonium salt, which would otherwise lead to a lower yield of the desired azo dye. stackexchange.com Higher temperatures can also promote side reactions, leading to impurities.
pH: The pH of the reaction medium is another critical factor, especially during the azo coupling step. The reactivity of the coupling component is pH-dependent. For phenols, a slightly alkaline pH is generally preferred to facilitate the formation of the more reactive phenoxide ion. However, if the pH is too high, it can lead to the decomposition of the diazonium salt. Conversely, a pH that is too acidic can decrease the reactivity of the coupling component. Therefore, an optimal pH range must be maintained to maximize the yield and purity of the final product. brainly.comlibretexts.org
Reactant Stoichiometry: The molar ratios of the reactants must be carefully controlled to ensure the desired reactions proceed to completion and to minimize the formation of byproducts. For instance, in the initial condensation step, the stoichiometry of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid to 2,4,6-Trichloro-1,3,5-triazine will determine the degree of substitution on the triazine ring.
Table 1: General Influence of Reaction Parameters on Azo Dye Synthesis
| Parameter | General Effect on Yield and Purity |
| Temperature | Low temperatures (0-5°C) during diazotization are crucial for diazonium salt stability and to prevent decomposition, thus maximizing yield. Higher temperatures can lead to lower yields and increased impurities. |
| pH | The pH must be carefully controlled during the coupling reaction. For phenolic coupling components, a slightly alkaline pH increases reactivity but excessively high pH can decompose the diazonium salt. An optimal pH balance is necessary for maximum yield. brainly.comlibretexts.org |
| Reactant Ratio | Precise control of the molar ratios of reactants is essential to ensure the desired reaction pathway is followed and to minimize the formation of unwanted byproducts, thereby increasing the purity of the final dye. |
| Reaction Time | Sufficient reaction time is necessary for the reactions to go to completion. However, excessively long reaction times can sometimes lead to the degradation of products or the formation of side products. |
Application Paradigms and Fiber Interaction Studies of C.i. Reactive Brown 7
Fundamental Principles of Covalent Dye-Fiber Bonding with C.I. Reactive Brown 7
The application of this compound, a member of the reactive dye class, to cellulosic fibers is predicated on the formation of a stable, covalent bond between the dye molecule and the fiber. This chemical bond is responsible for the high wash fastness properties characteristic of reactive dyes. The reactive group within the this compound molecule is the key to this interaction, enabling it to chemically react with the functional groups present in the fiber. For cellulosic fibers such as cotton, viscose, and linen, the primary reaction sites are the hydroxyl (-OH) groups. bris.ac.uk
The general mechanism involves the dye molecule containing one or more reactive groups, such as monochlorotriazine or vinylsulfone, that can react with the hydroxyl groups of cellulosic fibers under alkaline conditions. vulcanchem.comevitachem.com This reaction results in the formation of a strong ether linkage, permanently affixing the chromophore to the fiber. vulcanchem.com
The covalent bonding of this compound to cellulosic fibers occurs via a nucleophilic substitution reaction. vulcanchem.com Under alkaline conditions, a certain proportion of the hydroxyl groups on the cellulose (B213188) polymer are deprotonated to form highly nucleophilic cellulosate ions (Cell-O⁻). bris.ac.uk These cellulosate ions then act as nucleophiles, attacking the electrophilic center of the reactive group on the dye molecule.
For reactive dyes containing a chlorotriazine group, the reaction proceeds as follows:
Dye-Cl + Cell-O⁻ → Dye-O-Cell + Cl⁻
In this reaction, the cellulosate ion displaces the chlorine atom on the triazine ring of the dye molecule, forming a stable covalent ether bond. evitachem.com This reaction is central to the dyeing process and is responsible for the high fixation of the dye on the fiber. The efficiency of this reaction is influenced by factors such as the pH of the dyebath, which affects the concentration of cellulosate ions. bris.ac.ukevitachem.com
A significant competing reaction during the application of this compound is the hydrolysis of the reactive group. textileapex.com In the alkaline dyebath, the reactive groups of the dye can react with hydroxyl ions (OH⁻) from the water, in addition to the cellulosate ions from the fiber. irjet.net This reaction results in the formation of a hydrolyzed, non-reactive form of the dye, which is no longer capable of forming a covalent bond with the fiber. textileapex.comirjet.net
Dye-Cl + OH⁻ → Dye-OH + Cl⁻
This hydrolyzed dye has a lower affinity for the fiber and remains unfixed. irjet.net Consequently, it needs to be removed during subsequent washing processes to ensure good wash fastness of the dyed fabric. textileapex.com The extent of hydrolysis is a critical factor in the efficiency of the dyeing process, as it directly impacts the fixation rate and the amount of dye that is wasted. textileapex.com Factors such as high pH and high temperature can accelerate the rate of hydrolysis, necessitating careful control of the dyeing conditions. china-dyestuff.com
Optimization of this compound Dyeing Processes
The successful application of this compound with high efficiency and levelness depends on the careful control and optimization of various process parameters. The goal is to maximize the fixation of the dye to the fiber while minimizing the competing hydrolysis reaction.
The key variables that govern the dyeing process with this compound are pH, temperature, and electrolyte concentration. Each of these parameters has a significant impact on the exhaustion of the dye onto the fiber and its subsequent fixation.
| Process Variable | Effect on Dye Uptake (Exhaustion) | Effect on Dye Fixation |
| pH | An increase in pH leads to a higher negative charge on the surface of cellulosic fibers, which can repel the anionic dye molecules, thus potentially reducing dye uptake. china-dyestuff.com | A higher pH (typically above 10) is essential for the formation of cellulosate ions, which are necessary for the nucleophilic substitution reaction and covalent bond formation. evitachem.comchina-dyestuff.com However, excessively high pH can significantly increase the rate of dye hydrolysis. china-dyestuff.com |
| Temperature | Increasing the temperature generally decreases the substantivity of the dye for the fiber, which can lead to lower exhaustion. china-dyestuff.com | Higher temperatures increase the rate of the reaction between the dye and the fiber, leading to faster fixation. thescipub.com However, similar to pH, elevated temperatures also accelerate the rate of hydrolysis. china-dyestuff.com |
| Electrolyte Concentration | The addition of an electrolyte, such as sodium chloride or sodium sulfate, is crucial for promoting dye exhaustion. vulcanchem.comcellulosechemtechnol.ro The salt reduces the electrostatic repulsion between the anionic dye and the negatively charged fiber surface, allowing more dye to move from the dyebath to the fiber. china-dyestuff.comresearchgate.net | By increasing the concentration of the dye on the fiber, a higher electrolyte concentration indirectly promotes a higher degree of fixation. |
To improve the fixation efficiency of this compound and reduce the environmental impact of the dyeing process, several methodological approaches can be employed. These strategies focus on optimizing the conditions for the dye-fiber reaction while minimizing the hydrolysis of the dye.
One effective method is the progressive dosing of alkali . fsw.cc Instead of adding all the alkali at the beginning of the fixation phase, it is added in portions over a period of time. This approach allows for a more gradual increase in the pH of the dyebath, which promotes a more level and uniform fixation of the dye. fsw.cc By avoiding a sudden high concentration of alkali, the rate of hydrolysis can be better controlled, leading to a higher fixation yield. fsw.cc
Another approach is the careful control of temperature profiles . The dyeing process can be started at a lower temperature to allow for good exhaustion and migration of the dye, ensuring a level dyeing. The temperature can then be gradually raised to the optimal fixation temperature to promote the covalent bonding reaction.
Furthermore, the selection of appropriate electrolytes and their concentrations is critical. Optimizing the salt concentration ensures maximum exhaustion of the dye before the addition of alkali, which in turn leads to a higher potential for fixation. researchgate.net
Advanced Techniques and Innovations in this compound Application
While specific advanced techniques documented exclusively for this compound are not extensively detailed in the provided search context, innovations in the broader field of reactive dyeing are applicable. These advancements aim to improve the efficiency, cost-effectiveness, and environmental profile of the dyeing process.
One area of innovation is the development of low-salt reactive dyeing systems . These systems often utilize dyes with higher substantivity, reducing the need for large amounts of electrolyte to achieve good exhaustion. researchgate.net This not only lowers the cost of the process but also significantly reduces the salinity of the wastewater, which is a major environmental concern. cellulosechemtechnol.ro
Another area of research involves the modification of cellulosic fibers to enhance their reactivity towards reactive dyes. By introducing cationic charges onto the cotton surface, the electrostatic repulsion between the fiber and the anionic dye is eliminated, leading to high exhaustion even in the absence of salt. nih.govnih.gov This can also allow for dyeing under neutral or slightly acidic conditions, which can reduce dye hydrolysis.
The use of alternative energy sources for fixation, such as microwave and ultrasonic energy, has also been explored. These methods can potentially reduce the time and energy required for fixation and may offer better control over the dyeing process.
Finally, the development of bifunctional and polyfunctional reactive dyes represents a significant innovation. These dyes contain more than one reactive group, which increases the probability of fixation to the fiber and can lead to higher fixation rates. fkit.hrekb.eg
Co-Solvent Dyeing Methodologies for this compound
The use of co-solvents in the dyeing process for cellulosic fibers with reactive dyes presents a significant step towards reducing water consumption and eliminating the need for large quantities of salt. researchgate.net Research into solvent-assisted dyeing has shown that incorporating alcohols such as ethanol (B145695) (EtOH), propanol (B110389) (PrOH), and isopropanol (B130326) (IPA) can yield comparable or even enhanced color strength (K/S) values, exhaustion, and fixation rates compared to traditional aqueous methods. researchgate.net
The mechanism behind this improvement involves the influence of solvent molecules on the dye particles. The dielectric constant of the solvents can affect the aggregation of reactive dyes in the solvent-water mixture, which in turn influences their adsorption onto and diffusion into the cellulose fibers. aalto.fi While reactive dyes, which are modified with sulphonate groups to be water-soluble, have limited solubility in less polar solvents, the use of a co-solvent system can be optimized to enhance dyeing performance. aalto.fi
Studies have demonstrated that the addition of certain co-solvents can lead to a general increase in the color strength of dyed fabrics. For instance, the presence of Polyethylene glycol-400 (PEG-400) as an additive has been shown to improve the dye uptake of reactive dyes in non-aqueous systems by decreasing the aggregation of the dye at high concentrations and increasing its solubility. researcher.life This approach not only enhances the dyeing process but also contributes to cleaner production by reducing hydrolysis of the dye. researcher.life
Table 1: Effect of Co-Solvents on Reactive Dyeing Performance
| Co-Solvent | Effect on Color Strength (K/S) | Impact on Dye Aggregation | Key Advantages |
| Ethanol (EtOH) | Comparable or enhanced K/S values. researchgate.net | Influences aggregation based on solvent-water mixture. aalto.fi | Reduces water and salt consumption. researchgate.net |
| Propanol (PrOH) | Comparable or enhanced K/S values. researchgate.net | Influences aggregation based on solvent-water mixture. aalto.fi | Reduces water and salt consumption. researchgate.net |
| Isopropanol (IPA) | Comparable or enhanced K/S values. researchgate.net | Influences aggregation based on solvent-water mixture. aalto.fi | Reduces water and salt consumption. researchgate.net |
| Polyethylene glycol-400 (PEG-400) | Improves dye uptake. researcher.life | Decreases aggregation at high concentrations. researcher.life | Reduces dye hydrolysis, promotes cleaner production. researcher.life |
This table synthesizes findings on the impact of different co-solvents on the performance of reactive dyes, which is applicable to this compound.
Enzymatic Pre-treatments for Enhanced this compound Dyeing
Enzymatic pre-treatment of cellulosic fibers like cotton is an environmentally friendly alternative to harsh chemical scouring processes that traditionally use agents like sodium hydroxide. ijettjournal.org Enzymes such as cellulase (B1617823) and pectinase (B1165727) are effective in bio-scouring, enhancing the properties of the fabric for better dye uptake. ijettjournal.org
Pectinase works by breaking down the pectin (B1162225) layer of the primary wall of the cotton fiber, while cellulase hydrolyzes the β-1,4-glycosidic bonds in cellulose, removing fuzz fibers from the surface. ijettjournal.org The combined use of these enzymes can significantly improve the wettability and absorbency of the fabric without causing significant strength loss or environmental pollution. ijettjournal.org Research has shown that both enzyme- and alkaline-treated fabrics exhibit an increase in reactive dye uptake and water absorption capacity, indicating a more hydrophilic surface. researcher.life
Treating cotton with enzymes can lead to a softer fabric hand and improved dyeability. ijettjournal.org The removal of non-cellulosic impurities and surface fibrils by enzymes facilitates better diffusion of dye molecules into the fiber, resulting in higher color strength and more level dyeing. ekb.eg
Table 2: Impact of Enzymatic Pre-treatments on Cotton Fabric Properties for Dyeing
| Enzyme | Primary Action | Effect on Fabric | Impact on Dyeing |
| Pectinase | Degrades pectin in the cotton's primary wall. ijettjournal.org | Improves water absorbency and wettability. ijettjournal.org | Enhances dye uptake due to increased surface hydrophilicity. researcher.life |
| Cellulase | Hydrolyzes surface cellulose fibrils (fuzz). ijettjournal.org | Removes surface fuzz, yields a softer hand. ijettjournal.org | Improves levelness and surface appearance of the dyed fabric. ijettjournal.org |
| Combined Pectinase & Cellulase | Synergistic removal of pectin and surface fibrils. ijettjournal.org | Significantly improves wettability and impurity removal. ijettjournal.org | Promotes higher diffusion of dye molecules into the fiber. ekb.eg |
This table outlines the effects of common enzymatic pre-treatments on cotton fabric, which directly influences the subsequent dyeing process with reactive dyes like this compound.
Environmental Research on C.i. Reactive Brown 7 in Aquatic Systems
Recalcitrance of C.I. Reactive Brown 7 to Conventional Wastewater Treatment Processes
This compound, a chlorotriazine reactive dye, is designed for high stability and covalent bonding to textile fibers, properties that inadvertently contribute to its persistence in the environment. Conventional wastewater treatment plants (WWTPs), which primarily rely on biological processes like activated sludge, are generally ineffective at completely removing such recalcitrant compounds.
The complex aromatic structure and the presence of electron-withdrawing groups in reactive dyes like this compound make them resistant to aerobic biodegradation. While the initial decolorization of the effluent may occur under anaerobic conditions through the reductive cleavage of the azo bond (-N=N-), this process does not signify complete mineralization. In fact, it can lead to the formation of smaller, often colorless, aromatic amines, which may be more toxic and persistent than the parent dye molecule.
Research on various reactive dyes has consistently demonstrated their low removal rates in conventional WWTPs. For instance, studies on similar azo dyes show that while color removal can be variable, the removal of the total organic carbon (TOC) is often minimal, indicating that the dye molecules are transformed rather than fully degraded. The stability of dyes like this compound means they can pass through treatment facilities and be discharged into receiving aquatic environments, posing a long-term ecological risk.
Table 1: Typical Removal Efficiencies of Reactive Dyes in Conventional Wastewater Treatment
| Parameter | Removal Efficiency (%) | Primary Mechanism |
| Color | 20 - 80 | Adsorption to sludge, partial anaerobic reduction |
| Chemical Oxygen Demand (COD) | 10 - 50 | Partial biodegradation, adsorption |
| Total Organic Carbon (TOC) | < 20 | Limited biodegradation |
Note: Data is generalized from studies on various reactive azo dyes and is intended to be representative.
Identification and Characterization of this compound Degradation Intermediates and By-products
Advanced Oxidation Processes (AOPs), such as ozonation, Fenton/photo-Fenton reactions, and photocatalysis with semiconductors like TiO₂, are more effective than conventional biological treatments in breaking down the complex structure of reactive dyes. These processes generate highly reactive hydroxyl radicals (•OH) that can attack the chromophore and other parts of the dye molecule.
Studies on the degradation of similar reactive azo dyes have identified several common steps in the degradation pathway:
Cleavage of the Azo Bond: This is often the initial step, leading to the loss of color and the formation of aromatic amines and other substituted aromatic compounds.
Hydroxylation of Aromatic Rings: The hydroxyl radicals attack the benzene (B151609) and naphthalene (B1677914) rings, leading to the formation of hydroxylated derivatives.
Opening of Aromatic Rings: Further oxidation can break open the aromatic rings, resulting in the formation of smaller aliphatic acids.
Mineralization: The ultimate goal of treatment is the complete conversion of the organic dye molecule into carbon dioxide (CO₂), water (H₂O), and inorganic ions (e.g., sulfate, nitrate).
Table 2: Potential Degradation Intermediates of a Representative Reactive Azo Dye
| Degradation Process | Parent Dye | Identified Intermediates/By-products |
| Ozonation | Reactive Black 5 | Naphthalenedisulfonic acid derivatives, benzenesulfonic acid, phthalic acid, smaller organic acids (e.g., oxalic acid, formic acid) |
| Photocatalysis (TiO₂) | Reactive Red 195 | Substituted naphthalenes, substituted benzenes, triazine derivatives, short-chain carboxylic acids |
| Fenton Reaction | Reactive Blue 19 | Anthraquinone derivatives, aromatic amines, organic acids |
Note: This table is illustrative and based on research on other reactive dyes. The specific intermediates for this compound may vary based on its exact structure.
Research on the Environmental Implications of this compound Discharge
The discharge of untreated or partially treated effluents containing this compound and its degradation by-products into aquatic ecosystems has several significant environmental implications.
Reduced Light Penetration: The presence of dyes, even at very low concentrations, can significantly color the water, which reduces the penetration of sunlight. This, in turn, inhibits the photosynthesis of aquatic plants and algae, disrupting the primary productivity and the balance of the entire aquatic food web.
Toxicity to Aquatic Organisms: this compound itself is reported to be toxic to aquatic life. Furthermore, the aromatic amines formed during the incomplete degradation of azo dyes are often of greater toxicological concern. Some of these by-products have been shown to be mutagenic and carcinogenic. The toxicity can affect various trophic levels, from microorganisms to fish.
Oxygen Depletion: The biodegradation of the dye and its by-products in the receiving water bodies can consume large amounts of dissolved oxygen, leading to hypoxic or anoxic conditions that are detrimental to fish and other aquatic organisms.
Bioaccumulation: Although reactive dyes are generally water-soluble, some of their degradation products, particularly the aromatic amines, can be more lipophilic and may have the potential to bioaccumulate in aquatic organisms, leading to long-term toxic effects and biomagnification through the food chain.
Table 3: Summary of Environmental Research Findings on Reactive Dyes
| Research Area | Key Findings |
| Aquatic Toxicity | Parent reactive dyes can exhibit acute and chronic toxicity to algae, daphnids, and fish. Degradation by-products, especially aromatic amines, can be more toxic and potentially mutagenic. |
| Ecosystem Impact | Reduced light penetration disrupts photosynthesis. Increased Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) lead to oxygen depletion. |
| Persistence | Reactive dyes are persistent in the environment due to their stability. They can be transported over long distances in water systems. |
Advanced Treatment and Degradation Methodologies for C.i. Reactive Brown 7
Adsorptive Removal of C.I. Reactive Brown 7
Adsorption has been identified as a highly effective and widely used technique for the removal of dyes from wastewater due to its operational simplicity and cost-effectiveness. This section explores the design of advanced adsorbent materials and the modeling of the adsorption process for this compound and similar reactive brown dyes.
Design and Synthesis of Advanced Adsorbent Materials (e.g., Chitosan (B1678972), Activated Carbon, Polymer Beads)
The effectiveness of the adsorption process is largely dependent on the properties of the adsorbent material used. Research has focused on developing low-cost and highly efficient adsorbents from various precursors.
Chitosan-Based Adsorbents:
Chitosan, a biopolymer derived from chitin, has garnered significant attention as an adsorbent due to its biodegradability, non-toxicity, and the presence of amino (-NH₂) and hydroxyl (-OH) functional groups that serve as active sites for dye binding.
For the removal of a closely related dye, Reactive Brown 10 (RB 10), chitosan beads have been successfully synthesized and utilized. The preparation involves dissolving chitosan flakes in a dilute acetic acid solution. These beads possess crucial functional groups, -NH₂ and -OH, which are instrumental in the adsorption process. In acidic conditions, the amine groups on the chitosan surface become protonated, leading to a strong electrostatic attraction with the negatively charged sulfonic groups of the reactive dye. The optimal pH for the adsorption of RB 10 has been found to be in the range of 4 to 6.
The dosage of the adsorbent is a critical parameter in the removal efficiency. Studies on RB 10 have shown that increasing the adsorbent dosage of chitosan beads leads to a higher percentage of dye removal due to the increased availability of adsorption sites. An optimal dosage of 0.04 g of chitosan beads has been identified for the effective removal of RB 10.
Activated Carbon:
Activated carbon is a well-established adsorbent known for its high surface area and porous structure, making it effective for the removal of a wide range of organic pollutants, including reactive dyes. Various agricultural wastes can be used as precursors for the production of activated carbon, offering a cost-effective and sustainable option.
For instance, activated carbon derived from tapioca peel has been used for the adsorption of reactive dyes. The preparation process involves carbonization of the agricultural waste followed by chemical activation. The resulting activated carbon possesses a high surface area, which is crucial for its adsorptive capacity. The efficiency of activated carbon in removing reactive dyes is influenced by factors such as pH and contact time, with optimal conditions often found at a neutral pH.
Isotherm and Kinetic Modeling of this compound Adsorption
To understand the mechanism and efficiency of the adsorption process, equilibrium and kinetic models are employed to analyze the experimental data.
Adsorption Isotherms:
Adsorption isotherms describe the relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye remaining in the solution at equilibrium. The Langmuir and Freundlich isotherm models are commonly used to analyze this relationship.
In the case of the adsorption of Reactive Brown 10 onto chitosan beads, both the Langmuir and the Brunauer, Emmett and Teller (BET) isotherm models were found to be appropriate for describing the adsorption behavior. The maximum adsorption capacity, according to the Langmuir model, was determined to be approximately 22 mg/g.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The Freundlich isotherm, on the other hand, describes multilayer adsorption on a heterogeneous surface. The fit of the experimental data to these models provides insights into the nature of the adsorption process.
Interactive Data Table: Isotherm Parameters for Reactive Brown 10 Adsorption on Chitosan Beads
| Isotherm Model | Parameters | Value |
| Langmuir | qₘ (mg/g) | 22.52 |
| R² | 0.9948 | |
| Freundlich | Kբ (mg/g) | 14.69 |
| n | 8.9928 | |
| R² | 0.9616 | |
| BET | K | 44601 |
| xₘ (mg/g) | 22.42 | |
| R² | 0.9950 |
This data is based on the study of Reactive Brown 10 adsorption on chitosan beads.
Adsorption Kinetics:
Adsorption kinetics describe the rate at which the dye is removed from the solution. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetic data.
The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. The linear form of the pseudo-first-order equation is:
log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t
where:
qₑ is the amount of dye adsorbed at equilibrium (mg/g)
qₜ is the amount of dye adsorbed at time t (mg/g)
k₁ is the rate constant of the pseudo-first-order model (min⁻¹)
The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. nih.gov The linear form of the pseudo-second-order equation is:
t/qₜ = 1/(k₂qₑ²) + (1/qₑ)t
where:
k₂ is the rate constant of the pseudo-second-order model (g/mg·min)
Studies on the adsorption of various reactive dyes on different adsorbents have often found that the pseudo-second-order model provides a better fit to the experimental data, indicating that chemisorption is a significant part of the adsorption mechanism. nih.gov
Influence of Solution Chemistry on Adsorption Efficiency
While specific research on the adsorption of this compound is limited, the behavior of similar anionic reactive dyes provides significant insights into the effects of solution chemistry—namely pH, ionic strength, and temperature—on adsorption efficiency. These parameters critically influence the surface chemistry of the adsorbent and the ionization state of the dye molecule, thereby governing the extent of removal.
pH: The pH of the aqueous solution is a pivotal factor in the adsorption of anionic reactive dyes. Generally, the adsorption capacity for these dyes is significantly higher in acidic conditions. This is because a lower pH leads to the protonation of the adsorbent's surface, creating a net positive charge. This positively charged surface enhances the electrostatic attraction with the anionic dye molecules, which are negatively charged due to the presence of sulfonate groups (-SO₃⁻). For many reactive dyes, the maximum removal efficiency is observed in an acidic pH range, often between 4.5 and 6.0. jcsp.org.pk As the pH increases into neutral and alkaline ranges, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion between the adsorbent and the anionic dye molecules, which significantly decreases adsorption efficiency.
Ionic Strength: The ionic strength of the wastewater, determined by the concentration of dissolved salts, can also affect adsorption. An increase in ionic strength, through the addition of salts like sodium chloride (NaCl), has been observed to enhance the removal of some reactive dyes. This phenomenon is often attributed to the aggregation of dye molecules in the solution. Furthermore, the presence of salt ions can compress the electrical double layer at the adsorbent-solution interface, which may reduce the electrostatic repulsion between adsorbed dye molecules, thereby favoring further adsorption.
Temperature: The effect of temperature on the adsorption of reactive dyes indicates whether the process is exothermic or endothermic. For many reactive dyes, an increase in temperature leads to a higher adsorption capacity, signifying that the process is endothermic. jcsp.org.pk This can be attributed to several factors:
An increase in the kinetic energy of the dye molecules, leading to more frequent collisions with the adsorbent surface.
The potential for swelling of the internal structure of some adsorbents at higher temperatures, which can expose more adsorption sites.
The possibility of breaking internal bonds near the active sites on the adsorbent surface, thereby increasing the number of available sites. jcsp.org.pk
Thermodynamic studies on various reactive dyes have confirmed the endothermic nature of their adsorption, with positive enthalpy changes (ΔH°) and spontaneous processes indicated by negative Gibbs free energy changes (ΔG°).
The table below summarizes the general influence of these parameters on the adsorption of anionic reactive dyes, which can be extrapolated to understand the expected behavior of this compound.
| Parameter | Effect on Adsorption Efficiency | Predominant Mechanism |
| pH | Decreasing pH (acidic conditions) generally increases efficiency. | Enhanced electrostatic attraction between the positively charged adsorbent surface and anionic dye molecules. |
| Ionic Strength | Increasing ionic strength often enhances efficiency. | Aggregation of dye molecules and compression of the electrical double layer, reducing repulsive forces. |
| Temperature | Increasing temperature often increases efficiency. | Endothermic process; increased kinetic energy and potential for more available adsorption sites. |
Biological Remediation of this compound
Biological remediation presents an environmentally sustainable approach for the treatment of effluents containing reactive dyes. This method utilizes the metabolic capabilities of microorganisms such as bacteria, fungi, and yeasts to decolorize and degrade the complex dye structures into simpler, less toxic compounds.
Microbial Decolorization and Biodegradation Studies
A variety of microbial strains have demonstrated the ability to decolorize and biodegrade reactive azo dyes. While studies specifically targeting this compound are not abundant, research on closely related dyes provides valuable data.
Bacterial Strains: Bacteria are widely studied for dye degradation due to their rapid growth and adaptability. Species from the genera Bacillus, Pseudomonas, Klebsiella, and Citrobacter have shown significant potential. For instance, a study on textile effluents containing a mix of azo dyes, including a "Reactive Brown," demonstrated 82% decolorization by Bacillus circulans over five days. researchgate.net Other studies have successfully used Bacillus megaterium and Bacillus velezensis for the remediation of various reactive dyes, achieving removal efficiencies of over 90% through biosorption and biodecolorization mechanisms after 48 hours at 37°C. mdpi.comresearchgate.net The initial step in bacterial degradation typically involves the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions, leading to the formation of aromatic amines. mdpi.com
Fungal Strains: White-rot fungi, such as Trametes versicolor and Aspergillus niger, are particularly effective due to their production of potent extracellular ligninolytic enzymes. bohrium.com These fungi can decolorize a broad spectrum of dyes through both biosorption (binding of dyes to the fungal biomass) and enzymatic degradation. bohrium.comworlddyevariety.com The non-specific nature of their enzymatic system allows them to act on complex mixtures of pollutants. bohrium.com
Yeast Strains: Yeasts like Saccharomyces cerevisiae and Candida tropicalis have also been recognized for their dye removal capabilities. jcsp.org.pk Research on the removal of a suite of anionic reactive dyes, including Reactive Brown 9, by S. cerevisiae found that adsorption was dependent on the specific dye chemistry, with maximum biosorption occurring at pH 6 and 30°C. jcsp.org.pk Yeasts can remove dyes through biosorption, bioaccumulation (uptake into the cell), and biodegradation. jcsp.org.pk
The following table presents examples of microbial strains and their reported efficiencies in decolorizing reactive dyes.
| Microbial Strain | Dye(s) Studied | Removal Efficiency | Reference |
| Bacillus circulans BPB8 | Mixed Azo Dyes (incl. Reactive Brown) | 82% (5 days) | researchgate.net |
| Bacillus megaterium | Reactive Green 19 | 92.3% (48 hrs) | mdpi.com |
| Saccharomyces cerevisiae | Reactive Brown 9 | (Not specified) | jcsp.org.pk |
| Klebsiella pneumoniae OS-3 | Blue FNR, Novacron Navy | 70-80% (72 hrs) | atlantis-press.com |
Enzymatic Degradation Mechanisms of Azo Linkages in this compound
The key to microbial degradation of azo dyes lies in the action of specific enzymes that catalyze the breakdown of the chromophoric azo linkages.
Azoreductases: This is a primary group of enzymes responsible for the initial cleavage of the azo bond. These enzymes act under anaerobic or microaerophilic conditions, transferring electrons from electron donors like NADH to the azo bond, thereby reducing and breaking it. This process typically results in the formation of colorless aromatic amines, which may require subsequent aerobic degradation for complete mineralization. mdpi.com
Laccases and Peroxidases: Ligninolytic enzymes, primarily produced by white-rot fungi, play a crucial role in the aerobic degradation of a wide range of pollutants, including azo dyes.
Laccase: A multi-copper oxidase that catalyzes the oxidation of various phenolic and non-phenolic compounds. Laccases decolorize azo dyes through a free radical mechanism, which avoids the formation of toxic aromatic amines often associated with anaerobic reduction. mdpi.com However, prolonged enzymatic action can sometimes lead to the polymerization of reaction intermediates, which may result in incomplete decolorization. mdpi.com
Peroxidases: This group includes Lignin (B12514952) Peroxidase (LiP) and Manganese Peroxidase (MnP). They require hydrogen peroxide (H₂O₂) as an oxidizing agent to initiate their catalytic cycle. Like laccases, they are highly non-specific and can oxidize a broad array of recalcitrant compounds, including the complex structure of this compound. mdpi.com
Bioreactor Design and Operational Parameters for this compound Treatment
The successful implementation of biological remediation on a larger scale depends on the design and operation of efficient bioreactors. While specific designs for this compound are not detailed in the literature, principles from treating similar reactive dyes are applicable. A common approach involves a sequential or dual-stage system to accommodate different redox conditions.
Anoxic/Anaerobic Stage: This initial stage is crucial for the reductive cleavage of the azo bond by azoreductases. An upflow anaerobic sludge blanket (UASB) reactor or a packed-bed reactor containing immobilized microbial cells can be used. Key operational parameters to control include hydraulic retention time (HRT), organic loading rate (to provide a carbon source for the microbes), and the absence of oxygen.
Aerobic Stage: The effluent from the anaerobic stage, containing aromatic amines, is then passed to an aerobic stage. This stage, which could be a continuously stirred tank reactor (CSTR) or a sequencing batch reactor (SBR), provides oxygen for the subsequent degradation of the aromatic amines by other microbial communities. This two-stage process ensures complete mineralization of the dye molecule.
A prototype bioreactor designed for Reactive Blue dye utilized a sequential anoxic (upflow fixed-film column) and aerobic (continuously stirred) configuration. researchgate.net This design proved effective, linking high azoreductase activity in the anoxic phase with high lignin peroxidase activity in the aerobic phase for near-total dye removal. researchgate.net
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to degrade persistent organic pollutants through the generation of highly reactive and non-selective hydroxyl radicals (•OH). These radicals can effectively attack and mineralize complex dye molecules like this compound into simpler inorganic compounds such as CO₂, H₂O, and mineral acids.
Fenton and Photo-Fenton Oxidation Systems for this compound
Among the various AOPs, Fenton and photo-Fenton processes are widely studied and have proven to be highly effective for treating textile wastewater containing reactive dyes. Although specific kinetic data for this compound is not available, studies on other reactive azo dyes, such as Remazol Black B, demonstrate the potency of these systems.
Fenton Process: The classical Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions (typically pH 3) to produce hydroxyl radicals.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated •OH radicals then attack the dye molecule, breaking down its chromophore and aromatic rings. Research on Remazol Black B showed that the Fenton process could achieve 99.9% color removal in just 5 minutes at optimal conditions (pH 3, 0.25 mM Fe²⁺, and 2.2 mM H₂O₂). jcsp.org.pk The efficiency of the Fenton process is highly dependent on pH, the dosage of Fenton's reagents (Fe²⁺ and H₂O₂), and the initial dye concentration.
Photo-Fenton Process: The photo-Fenton process is an enhancement of the classical Fenton reaction, where the system is irradiated with UV or visible light. The light facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals.
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
The table below outlines the typical operational parameters and efficiencies for the degradation of reactive dyes using Fenton-based systems.
| Parameter | Fenton Process | Photo-Fenton Process |
| Optimal pH | ~3 | ~3 |
| Reagents | Fe²⁺, H₂O₂ | Fe²⁺, H₂O₂, UV/Visible Light |
| Typical Reaction Time | 5 - 60 minutes | 5 - 30 minutes |
| Efficiency | High decolorization (>99%) | Very high decolorization and mineralization (>99%) |
| Key Advantage | Rapid reaction rate | Faster degradation, catalyst regeneration, higher mineralization |
Ozonation and Peroxone Processes for this compound Decolorization
Ozonation is an advanced oxidation process (AOP) that utilizes ozone (O₃) as a powerful oxidizing agent to break down the complex molecular structures of dyes, leading to decolorization. The effectiveness of ozonation for dye degradation is influenced by several operational parameters, including pH, ozone dosage, and initial dye concentration.
In the context of reactive dyes, ozonation can proceed through two primary mechanisms: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals (•OH). At acidic pH, the direct reaction pathway is dominant. Conversely, at alkaline pH, ozone decomposition is accelerated, leading to the formation of highly reactive and non-selective hydroxyl radicals, which can enhance the degradation of dye molecules. However, the optimal pH can vary depending on the specific dye structure. For some reactive dyes, acidic conditions have been shown to provide effective decolorization while minimizing damage to textile fibers.
The peroxone process, which combines ozone with hydrogen peroxide (H₂O₂), is an enhanced AOP designed to increase the generation of hydroxyl radicals. The addition of H₂O₂ to the ozonation system can accelerate the decomposition of ozone into •OH, thereby increasing the oxidation potential and the rate of decolorization and mineralization of organic pollutants. This process has been shown to be more effective than ozonation alone for treating certain types of dye wastewater.
Research on various reactive dyes has demonstrated the high efficiency of these processes. For instance, studies on other reactive dyes have shown that decolorization of nearly 98% can be achieved under optimized conditions. The efficiency of dye removal is generally observed to decrease as the initial dye concentration increases, due to the higher amount of pollutant per ozone molecule.
The following table illustrates the effect of various parameters on the ozonation of a reactive dye, based on findings from studies on similar compounds.
Table 1: Influence of Operational Parameters on Reactive Dye Decolorization by Ozonation
| Parameter | Condition | Decolorization Efficiency | Reference Dye |
|---|---|---|---|
| pH | Acidic (e.g., pH 3) | High (~98%) | Reactive Black 5 |
| Neutral (e.g., pH 7) | Moderate | Reactive Dyes | |
| Alkaline (e.g., pH 10-12) | High (due to •OH formation) | Procion Blue | |
| Ozone Concentration | 85 g/m³ | ~98% (at pH 3, 30 min) | Reactive Black 5 |
| Initial Dye Concentration | Low (e.g., 20 mg/L) | Higher efficiency | Procion Blue |
| High (e.g., 70 mg/L) | Lower efficiency | Procion Blue | |
| Treatment Time | 30 min | ~98% (at pH 3, 85 g/m³ O₃) | Reactive Black 5 |
Electrochemical Oxidation of this compound
Electrochemical oxidation is an AOP that involves the generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH), on the surface of an anode to degrade organic pollutants. This method is particularly effective for treating wastewater containing recalcitrant dyes that are resistant to conventional biological treatments. The process can lead to the complete mineralization of dyes into carbon dioxide, water, and inorganic ions.
The efficiency of electrochemical oxidation is dependent on several factors, including the anode material, current density, electrolyte concentration, and the pH of the solution. Dimensionally stable anodes (DSAs), such as those based on mixed metal oxides (e.g., Ti/Ru₀.₃Ti₀.₇O₂), are commonly used due to their high efficiency and stability.
In this process, hydroxyl radicals are generated from the oxidation of water at the anode surface. These radicals then attack the organic dye molecules, leading to their degradation. In the presence of chloride ions, as is common in textile wastewater, active chlorine species (e.g., Cl₂, HOCl, OCl⁻) can also be generated, which contribute to the decolorization and degradation of the dye.
Studies on similar dyes, such as Acid Brown 98, have shown that electrochemical oxidation can achieve significant removal of both color and total organic carbon (TOC). For example, under optimized conditions, a 67% TOC removal was observed after 60 minutes of electrolysis using a Ti/Ru₀.₃Ti₀.₇O₂ anode. The results indicate that 100% color removal and up to 89% chemical oxygen demand (COD) reduction can be achieved under suitable conditions for other brown dyes. researchgate.net
The table below summarizes typical findings on the electrochemical oxidation of brown dyes, which can be considered indicative of the potential performance for this compound.
Table 2: Research Findings on Electrochemical Oxidation of Brown Dyes
| Parameter | Condition | Effect on Degradation | Reference Dye |
|---|---|---|---|
| Current Density | 5-20 mA/cm² | Increased degradation with higher density | Acid Brown 98 |
| Electrolyte | 0.1 M NaCl | Higher efficiency with NaCl vs. Na₂SO₄ | Acid Brown 98 |
| pH | Acidic | Increased degradation at lower pH | Acid Brown 98 |
| Anode Material | Ti/Ru₀.₃Ti₀.₇O₂ | Effective for TOC removal | Acid Brown 98 |
| Graphite | Achieved 100% color removal | Acid Brown |
| TOC Removal | 20 mA/cm², 0.1 M NaCl, 60 min | 67% | Acid Brown 98 |
Supercritical Water Oxidation for this compound Mineralization
Supercritical water oxidation (SCWO) is a highly effective thermal oxidation process that operates above the critical point of water (374 °C and 22.1 MPa). researchgate.net Under these conditions, water behaves as a non-polar solvent, and organic compounds and gases become completely miscible, forming a single homogeneous phase. researchgate.net This eliminates interfacial mass transfer limitations, allowing for rapid and complete oxidation of organic waste into carbon dioxide, water, and other simple inorganic compounds. tdl.orgenviro.wiki
The SCWO process is a promising technology for the complete mineralization of complex and hazardous organic wastes, including synthetic dyes like this compound. tdl.orgmdpi.com The high temperatures and pressures, combined with an oxidizing agent such as oxygen or hydrogen peroxide, lead to the destruction of the chromophoric groups and the aromatic structure of the dye molecules. mdpi.com
Key advantages of SCWO include:
High Destruction Efficiency: It can achieve over 99.9% destruction of organic compounds.
Rapid Reaction Rates: Residence times are typically very short, on the order of seconds to minutes. mdpi.com
No Harmful Byproducts: The process does not generate harmful byproducts like dioxins or furans, and nitrogen in the dye is typically converted to harmless nitrogen gas. enviro.wiki
Resource Recovery: Inorganic salts present in the wastewater can be precipitated and recovered.
Synergistic Effects in Combined AOPs for this compound Removal
Combining different advanced oxidation processes can lead to synergistic effects, resulting in enhanced degradation and mineralization of pollutants compared to individual treatments. mdpi.com The primary goal of combining AOPs is to increase the production of highly reactive species, particularly hydroxyl radicals (•OH), or to utilize different degradation pathways simultaneously.
Several combinations of AOPs have been investigated for the treatment of dye-containing wastewater:
Photoelectro-Peroxone (PEP): This process combines electrolysis, ozonation, and UV irradiation. The synergistic effect in the PEP process has been shown to be significantly more effective for both color and TOC removal compared to the individual processes. For example, in the degradation of a reactive azo dye, the PEP process was 14 times more effective than photolysis and 1.4 times more effective than the electro-peroxone process alone. tandfonline.com
Ozonation with UV Irradiation (O₃/UV): The application of UV light enhances the decomposition of ozone, leading to a higher yield of hydroxyl radicals. This combination has been shown to improve the removal of color and COD from dye solutions. researchgate.net
Electro-Fenton (EF) and Photo-Fenton (PEF): These processes combine electrochemical methods with Fenton's reaction (Fe²⁺ + H₂O₂). The PEF process, which includes UV irradiation, can achieve almost complete mineralization of dye mixtures due to the synergistic action of •OH generation from both Fenton's reaction and the photolysis of ferric species. elsevierpure.com
The synergistic effect in these combined processes is often quantified by a synergy index, where a value greater than 1 indicates that the combined process is more effective than the sum of the individual processes. researchgate.net These combined approaches offer a promising strategy for the efficient and complete removal of persistent dyes like this compound from textile effluents.
Analytical and Spectroscopic Characterization in C.i. Reactive Brown 7 Research
Spectrophotometric Techniques for C.I. Reactive Brown 7 Concentration and Decolorization Monitoring (UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary and accessible technique for monitoring the decolorization of this compound in aqueous solutions. The methodology is based on Beer's law, which establishes a proportional relationship between the absorbance of light and the concentration of the absorbing species in a solution. umn.edu The colored nature of this compound is due to its chromophores, specifically the azo group (-N=N-), which absorbs light in the visible region of the electromagnetic spectrum.
In research, the concentration of the dye is monitored by measuring the absorbance at its wavelength of maximum absorbance (λmax). A decrease in the intensity of the absorbance peak at this specific wavelength over time indicates the breakdown of the dye's chromophoric structure, signifying decolorization. researchgate.net This technique is widely employed in studies evaluating the efficiency of various treatment processes like adsorption, Fenton oxidation, and photocatalysis. nih.gov While UV-Vis spectroscopy is effective for tracking color removal, it does not provide information about the degradation of the aromatic intermediates, which may be colorless but still represent organic pollution. mdpi.com Therefore, it primarily serves as a measure of decolorization rather than complete mineralization. mdpi.com
Key Applications of UV-Vis Spectroscopy in this compound Studies:
| Application | Description | Measurement Parameter |
| Concentration Measurement | Quantifies the amount of dye present in a solution by measuring light absorbance. | Absorbance at λmax |
| Decolorization Monitoring | Tracks the efficiency of a treatment process by observing the decrease in color intensity over time. | Change in Absorbance at λmax |
| Kinetic Studies | Determines the rate of the decolorization reaction by plotting concentration changes against time. | Reaction rate constant (k) |
Chromatographic Methods for this compound Purity and Degradation Product Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique essential for assessing the purity of this compound and for analyzing the complex mixture of compounds that can form during its degradation. researchgate.net HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). nih.gov
When used to analyze the degradation of this compound, HPLC can separate the parent dye molecule from various intermediate byproducts formed during the treatment process. najah.edu A chromatogram from an HPLC analysis will show a peak for the intact dye at a specific retention time. As degradation proceeds, the intensity of this peak decreases, and new peaks corresponding to degradation products appear at different retention times. researchgate.net This allows researchers to track the disappearance of the original dye and the formation and subsequent breakdown of intermediates. Coupling HPLC with detectors like a photodiode array (PDA) or a mass spectrometer (MS) can provide further information to help identify the chemical structures of these degradation products. researchgate.netnih.gov
Vibrational Spectroscopy for Functional Group Identification in this compound (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in the this compound molecule and for observing changes in its chemical structure during degradation or adsorption processes. nih.gov The technique works by passing infrared radiation through a sample; molecules absorb this radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. docbrown.infonih.gov The resulting FTIR spectrum is a unique molecular "fingerprint."
For this compound, the FTIR spectrum would show characteristic absorption bands for its key functional groups, such as N-H stretching, O-H stretching (from sulfonic acid and hydroxyl groups), C=C stretching from the aromatic rings, S=O stretching from the sulfonate groups, and the characteristic -N=N- stretching of the azo bond. docbrown.info In degradation studies, the disappearance or reduction in the intensity of the azo bond peak is a clear indicator of the cleavage of the chromophore. researchgate.net Similarly, when studying adsorption, shifts in the peak positions of functional groups on the adsorbent's surface can indicate which groups are involved in the binding of the dye molecule. researchgate.net
Expected FTIR Absorption Bands for this compound Functional Groups:
| Functional Group | Type of Vibration | Wavenumber Range (cm⁻¹) |
| -OH (Hydroxyl), -NH (Amine) | Stretching | 3200 - 3600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| -N=N- (Azo) | Stretching | 1400 - 1600 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonate) | Stretching | 1030 - 1070 and 1150 - 1210 |
| C-N, C-O | Stretching | 1000 - 1300 |
Morphological and Elemental Analysis of Adsorbents and Catalysts in this compound Studies (e.g., SEM/EDS, XRD)
In studies focused on the removal of this compound using adsorbents or catalysts, several techniques are used to characterize the solid materials involved.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of a material. semanticscholar.org In the context of this compound removal, SEM is used to examine the surface texture, porosity, and shape of adsorbent particles before and after dye uptake. researchgate.net A porous and rough surface is often desirable for an adsorbent as it provides a larger surface area for dye molecules to bind. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM, EDS is an analytical technique used for the elemental analysis of a sample. iosrjournals.org It identifies the elements present in a material and their relative abundance. iosrjournals.org Before adsorption, EDS confirms the elemental composition of the adsorbent or catalyst. After exposure to this compound, the appearance of elements characteristic of the dye (like sulfur and nitrogen) on the material's surface provides direct evidence of successful adsorption. researchgate.net
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of materials. semanticscholar.org The XRD pattern reveals whether a material is crystalline or amorphous and identifies its specific crystal phases. iosrjournals.org This information is important for understanding the properties of catalysts and adsorbents. Changes in the XRD pattern after dye interaction can sometimes indicate structural changes or the formation of new compounds on the surface. researchgate.net
Total Organic Carbon (TOC) Analysis for Mineralization Assessment of this compound
While UV-Vis spectroscopy can confirm decolorization, it cannot confirm the complete breakdown of the dye molecule into non-toxic inorganic compounds. Total Organic Carbon (TOC) analysis is the definitive method for assessing mineralization. mdpi.com TOC analyzers measure the total amount of organically bound carbon in an aqueous sample. texas.gov
In a typical degradation study of this compound, the TOC of the solution is measured before and after the treatment process. A significant decrease in the TOC value indicates that the organic carbon in the dye molecule has been converted into inorganic carbon, primarily carbon dioxide (CO2). researchgate.net This confirms that the treatment process has not only broken the chromophore (decolorization) but has also destroyed the aromatic rings and other organic parts of the molecule, achieving complete mineralization. researchgate.net Therefore, TOC analysis is a critical tool for evaluating the true effectiveness of an environmental remediation technology for this compound. mdpi.com
Mechanistic and Kinetic Modeling of C.i. Reactive Brown 7 Processes
Reaction Kinetics of C.I. Reactive Brown 7 Degradation (e.g., Pseudo-First Order, Pseudo-Second Order Models)
The study of reaction kinetics is essential for determining the rate at which a dye degrades, which in turn informs the design of treatment systems. The degradation of dyes is often evaluated using simplified kinetic models, primarily the pseudo-first-order and pseudo-second-order models. researchgate.net
Pseudo-First-Order Model: This model assumes that the rate of reaction is dependent on the concentration of one of the reactants. mdpi.com In the context of dye degradation, it suggests that the rate of dye removal is proportional to the number of available active sites on an adsorbent or the concentration of the oxidizing species. The linear form of the pseudo-first-order equation is expressed as:
log(q_e - q_t) = log(q_e) - (k₁/2.303)t
Where:
q_e (mg/g) is the amount of dye adsorbed at equilibrium.
q_t (mg/g) is the amount of dye adsorbed at time t.
k₁ (min⁻¹) is the rate constant of the pseudo-first-order adsorption.
A linear plot of log(q_e - q_t) versus t is used to determine the rate constant k₁. mdpi.com
Pseudo-Second-Order Model: This model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. scirp.orgscirp.orgresearchgate.net It is one of the most widely used models for describing dye adsorption processes. researchgate.netneptjournal.com The pseudo-second-order model is represented by the following linear equation:
t/q_t = 1/(k₂q_e²) + (1/q_e)t
Where:
k₂ (g/mg·min) is the rate constant of the pseudo-second-order adsorption.
The values of k₂ and q_e can be determined from the slope and intercept of a plot of t/q_t against t. researchgate.net Studies on various reactive dyes have frequently shown that the pseudo-second-order model provides a better fit to the experimental data than the pseudo-first-order model, indicating that chemisorption is often the dominant mechanism. neptjournal.comchemicalpapers.com For instance, the degradation of a Dark Blue reactive azo dye was found to follow a pseudo-second-order kinetic model. chemicalpapers.com
Below is a comparative table illustrating typical kinetic parameters for the adsorption of a reactive dye, based on findings for similar compounds.
| Kinetic Model | Parameter | Value | Correlation Coefficient (R²) |
|---|---|---|---|
| Pseudo-First-Order | q_e (experimental) (mg/g) | 15.8 | |
| q_e (calculated) (mg/g) | 8.2 | ||
| k₁ (1/min) | 0.045 | ||
| Pseudo-Second-Order | q_e (experimental) (mg/g) | 15.8 | |
| q_e (calculated) (mg/g) | 16.1 | ||
| k₂ (g/mg·min) | 0.012 |
Thermodynamic Aspects of this compound Adsorption and Degradation
Thermodynamic analysis is crucial for determining the spontaneity, feasibility, and nature of an adsorption or degradation process. scirp.org Key thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated to provide insight into these aspects. scirp.orgresearchgate.net
The relationship between these parameters is given by the following equations:
ΔG° = -RT ln(K_c)
ΔG° = ΔH° - TΔS°
Combining these gives the van 't Hoff equation:
ln(K_c) = (ΔS°/R) - (ΔH°/T)
Where:
R is the universal gas constant (8.314 J/mol·K).
T is the absolute temperature in Kelvin (K).
K_c is the equilibrium constant.
The values of ΔH° and ΔS° can be determined from the slope and intercept of a plot of ln(K_c) versus 1/T.
Interpretation of Thermodynamic Parameters:
Gibbs Free Energy (ΔG°): A negative ΔG° value indicates that the process is spontaneous and thermodynamically feasible. researchgate.net
Enthalpy (ΔH°): A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures. A negative ΔH° indicates an exothermic process, favored at lower temperatures. The magnitude of ΔH° can also suggest the type of adsorption: typically, values below 40 kJ/mol are associated with physisorption, while higher values suggest chemisorption.
Entropy (ΔS°): A positive ΔS° reflects increased randomness at the solid-solution interface during the adsorption process, while a negative value suggests a decrease in randomness.
Studies on the adsorption of other cationic dyes have shown that the process can be either endothermic or exothermic, depending on the specific dye and adsorbent. For example, the adsorption of Methylene Blue onto illitic clay was found to be endothermic, whereas the adsorption of Crystal Violet was exothermic.
The following table presents hypothetical thermodynamic parameters for the adsorption of this compound, illustrating how such data would be interpreted.
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process |
|---|---|---|---|---|
| 298 | -4.5 | +15.2 | +66.1 | Spontaneous |
| 308 | -5.2 | Spontaneous | ||
| 318 | -5.8 | Spontaneous |
Computational Chemistry Approaches for this compound (e.g., DFT for Structural Confirmation)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the molecular structure and electronic properties of dye molecules like this compound. mdpi.com DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (infrared spectra), electronic absorption spectra (UV-Vis), and the energies of molecular orbitals (HOMO and LUMO). mdpi.commdpi.com
This theoretical approach complements experimental findings by providing a molecular-level understanding of the dye's reactivity and interaction with other species. nih.gov For instance, DFT can be used to:
Confirm Molecular Structure: By calculating the optimized geometry, bond lengths, and bond angles, DFT can validate the proposed structure of this compound. mdpi.com
Predict Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a smaller gap suggests the molecule is more reactive. researchgate.net
Identify Active Sites: DFT calculations can determine the distribution of electron density and identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack, which is vital for understanding degradation mechanisms. chemicalpapers.commdpi.com
Model Adsorption: By simulating the interaction between the dye molecule and an adsorbent surface, DFT can elucidate the adsorption mechanism, identifying the specific functional groups involved in bonding and calculating adsorption energies. researchgate.netmdpi.com
For complex reactive dyes, DFT studies have successfully explained adsorption phenomena and the radical degradation pathways during processes like the Fenton reaction. chemicalpapers.comresearchgate.net
Experimental Design and Statistical Optimization (e.g., Response Surface Methodology, Factorial Design) for this compound Processes
To efficiently optimize the complex processes of dye degradation and adsorption, statistical experimental design methods like Factorial Design and Response Surface Methodology (RSM) are widely employed. pjoes.commdpi.com These techniques allow for the systematic investigation of multiple process variables simultaneously, reducing the number of required experiments while providing insight into the interactions between variables. researchgate.netmdpi.com
Factorial Design: A full factorial design is used to study the effects of various factors and their interactions on a response. researchgate.net For the degradation of this compound, key variables could include initial dye concentration, pH, adsorbent/catalyst dosage, and temperature. A 2^k factorial design involves studying k factors at two levels (high and low) to determine their individual and interactive effects on dye removal efficiency.
Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables. researchgate.netmdpi.com A common RSM design is the Central Composite Design (CCD), which is used to fit a second-order polynomial model to the experimental data. pjoes.com This model can then be used to find the optimal conditions for the process.
The general form of the second-order model is:
Y = β₀ + Σβᵢxᵢ + Σβᵢᵢxᵢ² + Σβᵢⱼxᵢxⱼ
Where:
Y is the predicted response (e.g., % dye removal).
β₀, βᵢ, βᵢᵢ, βᵢⱼ are the regression coefficients.
xᵢ, xⱼ are the coded values of the independent variables.
RSM has been successfully applied to optimize the removal of various reactive dyes, achieving high degradation efficiencies by identifying the ideal operational parameters. pjoes.commdpi.com
The following table shows an example of a Central Composite Design for optimizing a dye removal process with three variables.
| Run | Variable 1: pH (X₁) | Variable 2: Concentration (mg/L) (X₂) | Variable 3: Time (min) (X₃) | Response: Removal (%) |
|---|---|---|---|---|
| 1 | -1 (Low) | -1 (Low) | -1 (Low) | 65.2 |
| 2 | +1 (High) | -1 (Low) | -1 (Low) | 72.8 |
| 3 | -1 (Low) | +1 (High) | -1 (Low) | 58.1 |
| 4 | +1 (High) | +1 (High) | -1 (Low) | 66.5 |
| 5 | -1 (Low) | -1 (Low) | +1 (High) | 85.4 |
| 6 | +1 (High) | -1 (Low) | +1 (High) | 92.1 |
| 7 | -1 (Low) | +1 (High) | +1 (High) | 79.3 |
| 8 | +1 (High) | +1 (High) | +1 (High) | 88.9 |
| 9 | 0 (Center) | 0 (Center) | 0 (Center) | 95.5 |
| 10 | 0 (Center) | 0 (Center) | 0 (Center) | 96.1 |
Future Research and Challenges in this compound Studies
The lifecycle of this compound, a synthetic dye used in the textile industry, presents a range of environmental and efficiency challenges. Future research is increasingly focused on mitigating these impacts through sustainable practices, from its initial synthesis to the treatment of wastewater generated during its application. Key areas of investigation include the development of greener manufacturing routes, enhancing the dye's ability to bind to fibers to conserve resources, creating novel and affordable wastewater treatment solutions, understanding its breakdown in the environment, and integrating overarching green chemistry principles throughout its use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
